molecular formula C6H9BN2O3 B13697463 1-(Oxetan-3-yl)pyrazole-3-boronic Acid

1-(Oxetan-3-yl)pyrazole-3-boronic Acid

Cat. No.: B13697463
M. Wt: 167.96 g/mol
InChI Key: UVBZZXGEQJWUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

1-(Oxetan-3-yl)pyrazole-3-boronic acid is a compound characterized by its unique structural features, including an oxetane ring and a pyrazole moiety. This compound is part of the boronic acid family, known for its reactivity with biological macromolecules and small molecules. The biological activity of this compound is still under investigation, but preliminary studies suggest potential pharmacological properties that warrant further exploration.

The molecular formula of this compound is C₇H₉B O₃ N₂, with a molar mass of approximately 155.96 g/mol. The presence of the boronic acid functional group allows for the formation of covalent bonds with diols and other nucleophiles, which is critical for its biological interactions. The oxetane ring may contribute to its chemical behavior, potentially enhancing its bioavailability and metabolic pathways.

Biological Activity Overview

Research indicates that compounds containing pyrazole rings often exhibit a wide range of biological activities, including:

  • Anti-inflammatory
  • Antitumor
  • Antimicrobial

The inclusion of the oxetane ring in this compound may enhance these effects through improved interaction with biological targets or altered pharmacokinetics.

Antimicrobial Activity

Pyrazole derivatives have been documented to possess significant antimicrobial properties. For instance, studies have shown that various pyrazole compounds exhibit activity against bacteria such as E. coli and S. aureus, as well as fungi like Aspergillus niger . The potential of this compound in this area remains to be fully explored.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles are well-established, with some derivatives being used clinically as nonsteroidal anti-inflammatory drugs (NSAIDs). Compounds similar to this compound have shown effectiveness in reducing inflammation in various models, indicating that this compound may also possess similar properties .

Antitumor Activity

Preliminary findings suggest that pyrazole-containing compounds may exhibit antitumor effects. The mechanism may involve the inhibition of specific enzymes or pathways crucial for tumor growth. Further research is needed to elucidate the specific pathways affected by this compound.

Interaction Studies

Initial studies have focused on the interaction of this compound with biological macromolecules, particularly enzymes and receptors. Its ability to form reversible covalent bonds through the boronic acid functionality suggests potential therapeutic applications in drug design .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
1-(Pyrazol-4-yl)boronic AcidContains a pyrazole ringCommonly used in drug synthesis
1-(Oxetan-2-yl)boronic AcidContains an oxetane ring but different positionMay exhibit different reactivity patterns
4-Bromo-1H-pyrazoleHalogenated pyrazole derivativeKnown for enhanced biological activity
Oxetane-3-boronic Acid Pinacol EsterBoron ester variantUseful as an organoboron reagent

This table highlights how variations in structure can influence both chemical reactivity and biological activity, emphasizing the unique nature of this compound due to its combination of functionalities.

Case Studies and Research Findings

Several studies have investigated the broader class of pyrazoles, providing insights into their biological activities:

  • Pyrazole Derivatives in Drug Development : Research has shown that many pyrazoles are effective in treating inflammation and pain, with some derivatives being developed as new analgesics .
  • Antimicrobial Activity : A study demonstrated that certain pyrazole compounds exhibited significant antibacterial activity against multiple strains, suggesting potential applications in developing new antibiotics .
  • Anti-tubercular Properties : Some derivatives have been tested against Mycobacterium tuberculosis, showing promising results that could lead to new treatments for tuberculosis .

Properties

Molecular Formula

C6H9BN2O3

Molecular Weight

167.96 g/mol

IUPAC Name

[1-(oxetan-3-yl)pyrazol-3-yl]boronic acid

InChI

InChI=1S/C6H9BN2O3/c10-7(11)6-1-2-9(8-6)5-3-12-4-5/h1-2,5,10-11H,3-4H2

InChI Key

UVBZZXGEQJWUSO-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN(C=C1)C2COC2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.